2-(5-Bromothiophen-2-yl)-1,3-thiazolidine
Overview
Description
2-(5-Bromothiophen-2-yl)-1,3-thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a brominated thiophene moiety
Mechanism of Action
Thiophenes
are a type of heterocyclic compound that contain a ring of four carbon atoms and one sulfur atom . They are known to be used in various applications, from industrial chemistry to material science . Thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
The Suzuki–Miyaura cross-coupling is a type of chemical reaction that is often used to create carbon-carbon bonds . This reaction is known to be mild and tolerant of various functional groups, making it a versatile tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-1,3-thiazolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromothiophene-2-carboxaldehyde with cysteamine hydrochloride under acidic conditions to form the thiazolidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding thiophene derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-1,3-thiazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chlorothiophen-2-yl)-1,3-thiazolidine
- 2-(5-Methylthiophen-2-yl)-1,3-thiazolidine
- 2-(5-Fluorothiophen-2-yl)-1,3-thiazolidine
Uniqueness
2-(5-Bromothiophen-2-yl)-1,3-thiazolidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substituent can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the bromine atom can enhance the compound’s ability to interact with biological targets, potentially leading to improved bioactivity compared to its analogs .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS2/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWKOXEMYBJCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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